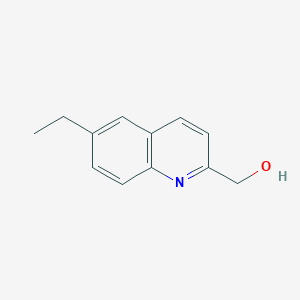

(6-Ethylquinolin-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(6-ethylquinolin-2-yl)methanol |

InChI |

InChI=1S/C12H13NO/c1-2-9-3-6-12-10(7-9)4-5-11(8-14)13-12/h3-7,14H,2,8H2,1H3 |

InChI Key |

VGYOXCJHMRYGJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 6 Ethylquinolin 2 Yl Methanol

Conventional Synthetic Routes and Optimization

Conventional methods for quinoline (B57606) synthesis have been established for over a century and remain fundamental in organic synthesis. These routes typically involve the cyclization of aniline (B41778) derivatives with carbonyl compounds. For the specific synthesis of (6-Ethylquinolin-2-yl)methanol, a plausible pathway involves the initial formation of a 6-ethyl-2-methylquinoline (B15337663) intermediate, which is then further functionalized.

Multi-step Reaction Sequences for Core Scaffold Formation

The construction of the 6-ethylquinoline (B35026) core is central to the synthesis. Classic reactions such as the Skraup and Doebner-von Miller syntheses are primary candidates for this transformation, starting from 4-ethylaniline (B1216643).

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and is highly effective for producing 2-substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgmetu.edu.tr To obtain the 6-ethyl-2-methylquinoline precursor, 4-ethylaniline would be reacted with crotonaldehyde (B89634). metu.edu.tr The reaction mechanism is thought to proceed through a Michael addition of the aniline to the unsaturated aldehyde, followed by cyclization, dehydration, and oxidation to yield the aromatic quinoline ring. iipseries.org

Skraup Synthesis: The Skraup synthesis is another classic method that could be employed, reacting 4-ethylaniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgijpsjournal.com In this reaction, glycerol is first dehydrated in situ by the strong acid to form acrolein, which then reacts with the aniline in a manner similar to the Doebner-von Miller pathway. iipseries.org While effective, the Skraup reaction is known for being highly exothermic and can lead to the formation of tarry by-products. nih.gov

Following the formation of the 6-ethyl-2-methylquinoline (a substituted quinaldine), a two-step functionalization of the 2-methyl group is required to obtain the target this compound.

Oxidation to Carboxylic Acid: The methyl group at the 2-position of the quinoline ring is activated and can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, selenium dioxide (SeO2) is a classic reagent for the oxidation of methyl groups on heteroaromatic rings to aldehydes, which can be further oxidized to carboxylic acids. More modern and efficient metal-free protocols, such as using Phenyliodine(III) diacetate (PIDA) under microwave irradiation, have been developed for the selective oxidation of 2-methylquinolines to 2-quinolinecarboxaldehydes, which can then be converted to the carboxylic acid. nih.gov Another approach involves using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or nickel peroxide under basic conditions to directly convert the methyl group to a carboxylate. organic-chemistry.orgbohrium.com

Reduction to Alcohol: The resulting 6-ethylquinoline-2-carboxylic acid can then be reduced to the target primary alcohol, this compound. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols and is a standard choice for this transformation. byjus.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids directly. libretexts.org

Reaction Condition Parameterization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products in these conventional syntheses.

For the Doebner-von Miller reaction , key parameters include the choice of acid catalyst, solvent, and temperature. While strong Brønsted acids like HCl and H2SO4 are traditional, Lewis acids such as tin tetrachloride (SnCl4) or scandium(III) triflate can also be effective. iipseries.org The use of a biphasic reaction medium, with the carbonyl compound sequestered in an organic phase, has been shown to reduce polymerization and improve yields. nih.gov

In the oxidation of the 2-methyl group , the choice of oxidant and reaction conditions determines the product. For example, oxidation with selenium dioxide can yield the aldehyde or the carboxylic acid depending on the solvent and reaction time. scispace.com Microwave-assisted oxidation with PIDA has been shown to be highly efficient, significantly reducing reaction times and improving yields. nih.gov

For the reduction of the carboxylic acid , the primary consideration is the choice of a sufficiently powerful reducing agent. LiAlH4 is highly effective but requires strictly anhydrous conditions and careful quenching of the reaction. byjus.commasterorganicchemistry.com

Below is a table summarizing a proposed conventional pathway with potential conditions based on analogous reactions.

| Step | Reaction | Reactants | Reagents & Conditions | Potential Yield |

| 1 | Doebner-von Miller | 4-Ethylaniline, Crotonaldehyde | HCl, ZnCl2, Heat | Moderate to Good |

| 2 | Oxidation | 6-Ethyl-2-methylquinoline | 1. PIDA, DMSO, Microwave (120°C) 2. Further oxidation if needed | Good to Excellent |

| 3 | Reduction | 6-Ethylquinoline-2-carboxylic acid | LiAlH4, Dry Ether/THF, Reflux | High |

Novel Synthetic Approaches and Techniques

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and scalable methods for the synthesis of heterocyclic compounds like quinolines.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com For quinoline synthesis, this often involves using greener solvents (like water or ethanol), employing reusable catalysts, and minimizing energy consumption. ijpsjournal.comtandfonline.com

For the initial cyclization, several green alternatives to the classic Skraup or Doebner-von Miller reactions have been developed. These include:

Catalyst-free reactions in green solvents: Some quinoline syntheses can be performed in water or ethanol-water mixtures without a catalyst, relying on thermal conditions to drive the reaction. tandfonline.com

Use of solid acid catalysts: Recyclable solid acid catalysts, such as montmorillonite (B579905) clay or niobium phosphate, can replace corrosive mineral acids like H2SO4, simplifying workup and reducing waste. researchgate.netresearchgate.net

Formic acid as a catalyst: Formic acid has been used as a renewable and biodegradable catalyst for quinoline synthesis. ijpsjournal.com

For the subsequent functionalization steps, the use of metal-free oxidation protocols like the PIDA method aligns with green chemistry principles by avoiding heavy metal waste. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govrsc.org This technique is applicable to multiple steps in the synthesis of this compound.

Microwave-Assisted Doebner-von Miller Reaction: The synthesis of the 6-ethyl-2-methylquinoline core can be accelerated using microwave irradiation. Studies on analogous systems have shown that using catalysts like phosphotungstic acid or indium chloride on silica (B1680970) gel under solvent-free microwave conditions can produce quinaldines in excellent yields in just 10-15 minutes. researchgate.netresearchgate.net

Microwave-Assisted Oxidation: As previously mentioned, the oxidation of the 2-methyl group using PIDA is highly amenable to microwave heating, providing the corresponding aldehyde with high selectivity and yield in as little as 30 minutes. nih.gov

The table below illustrates how microwave assistance can optimize the proposed synthetic pathway.

| Step | Reaction | Catalyst/Conditions (Microwave) | Reaction Time | Potential Yield |

| 1 | Doebner-von Miller | Phosphotungstic Acid, Solvent-free, 300W | 10-15 min | 79-94% (analogous) |

| 2 | Oxidation | PIDA, DMSO, 85W | 30 min | ~88% (analogous) |

Flow Chemistry Applications in Continuous this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. acs.orgrsc.org This technology is well-suited for the industrial production of fine chemicals.

Continuous Flow Doebner-Miller Reaction: The synthesis of quinaldine (B1664567) derivatives has been successfully demonstrated in continuous flow reactors. Using sulfuric acid as a catalyst, different anilines can be reacted with crotonaldehyde in a series of continuous stirred-tank reactors (CSTRs). This setup allows for controlled dosing of reagents, which can minimize byproduct formation and improve yields compared to batch reactions. acs.org

Continuous Flow Functionalization: The subsequent oxidation and reduction steps could also be adapted to flow processes. Photochemical flow reactors, for example, have been used for the functionalization of quinolines. researchgate.net The precise control over reaction parameters in a flow system is particularly advantageous for managing highly reactive reagents like LiAlH4, enhancing the safety of the reduction step. The synthesis of quinolines from anilines and propanol (B110389) has been achieved in a fixed-bed flow-type reactor over zeolite catalysts, demonstrating the feasibility of continuous production of the core scaffold. rsc.org

Organocatalytic and Biocatalytic Pathways for this compound Derivatives

The development of green and sustainable chemical processes has led to a growing interest in organocatalytic and biocatalytic methods for the synthesis of complex molecules. nih.govrsc.org These approaches offer high selectivity and mild reaction conditions, making them attractive alternatives to traditional metal-catalyzed reactions. nih.gov

Organocatalysis

Organocatalysis employs small organic molecules to catalyze chemical transformations. d-nb.info For the synthesis of derivatives of this compound, organocatalytic approaches can be envisioned for the construction of the quinoline core or for the modification of the methanol (B129727) side chain. For instance, aza-Michael addition reactions, catalyzed by chiral secondary amines like pyrrolidine, can be employed to introduce substituents to the quinoline scaffold in a stereocontrolled manner. beilstein-journals.org While direct organocatalytic synthesis of this compound is not extensively documented, the synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols using organocatalysis highlights the potential for creating complex chiral structures adjacent to a core moiety. d-nb.infonih.gov

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high enantio- and regioselectivity. nih.gov This methodology is particularly powerful for the synthesis of chiral alcohols and their derivatives. rsc.org For this compound, biocatalytic reduction of a corresponding ketone precursor, 6-ethylquinoline-2-carbaldehyde, could be a viable route to obtain the enantiomerically pure alcohol. Alcohol dehydrogenases (ADHs) are a class of enzymes well-suited for this purpose, often demonstrating excellent tolerance to organic solvents and high stereoselectivity. rsc.org Furthermore, biocatalysis can be applied to the synthesis of various derivatives. For example, lipase-catalyzed reactions can be used for the resolution of racemic mixtures or the synthesis of ester derivatives of this compound. mdpi.commdpi.com The use of monooxygenases in bacterial hosts has also been shown to be effective in the synthesis of asymmetric indirubin (B1684374) derivatives, suggesting a potential pathway for the functionalization of the quinoline ring. vu.lt

| Catalytic Method | Catalyst Type | Potential Application for this compound Derivatives | Key Advantages |

| Organocatalysis | Chiral secondary amines (e.g., pyrrolidine) | Asymmetric functionalization of the quinoline ring system. | Metal-free, mild conditions, high stereoselectivity. beilstein-journals.org |

| Biocatalysis | Alcohol Dehydrogenases (ADHs) | Enantioselective reduction of a ketone precursor to form chiral this compound. rsc.org | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov |

| Biocatalysis | Lipases | Kinetic resolution of racemic this compound or synthesis of ester analogs. mdpi.commdpi.com | High selectivity, broad substrate scope. |

| Biocatalysis | Monooxygenases | Hydroxylation or other oxidative modifications of the quinoline scaffold. vu.lt | Potential for novel functionalization patterns. |

Precursor Design and Derivatization Strategies

The design of precursors and the application of derivatization strategies are crucial for generating a library of analogs based on the this compound scaffold. These strategies allow for the systematic modification of the molecule to explore structure-activity relationships.

Functional Group Interconversions for this compound Analogs

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgimperial.ac.uk For this compound, the primary alcohol and the ethyl group on the quinoline ring are key sites for such modifications. The hydroxyl group can be converted into a variety of other functionalities. For instance, it can be transformed into good leaving groups like tosylates or mesylates, which can then be displaced by nucleophiles to introduce a range of substituents. ub.edu The alcohol can also be oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations.

| Initial Functional Group | Target Functional Group | Reagents and Conditions | Reference |

| Alcohol (-CH₂OH) | Alkyl Halide (-CH₂X) | PBr₃, pyridine; Ph₃P, CBr₄ | vanderbilt.edu |

| Alcohol (-CH₂OH) | Sulfonate Ester (-CH₂OSO₂R) | TsCl, pyridine; MsCl, Et₃N | ub.edu |

| Alcohol (-CH₂OH) | Aldehyde (-CHO) | Dess-Martin periodinane, PCC | imperial.ac.uk |

| Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | Jones reagent, KMnO₄ | imperial.ac.uk |

| Alcohol (-CH₂OH) | Azide (-CH₂N₃) | Ph₃P, DEAD, NaN₃ | vanderbilt.edu |

| Ethyl (-CH₂CH₃) | Bromoethyl (-CHBrCH₃) | N-Bromosuccinimide (NBS), light/heat | General knowledge |

Chiral Synthesis Approaches to Enantiomeric Forms of this compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceuticals, where different enantiomers can exhibit distinct biological activities. Several strategies can be employed to obtain the individual enantiomers of this compound.

One common approach is chiral pool synthesis , which starts from readily available chiral precursors. mdpi.com For example, a chiral building block could be used to construct the quinoline ring system, thereby setting the stereochemistry of a substituent.

Another powerful method is asymmetric catalysis , where a chiral catalyst directs the formation of one enantiomer over the other. As mentioned previously, the asymmetric reduction of a precursor ketone using a chiral reducing agent or a biocatalyst like an alcohol dehydrogenase can provide access to enantiopure this compound. rsc.org

Finally, chiral resolution of a racemic mixture of this compound can be achieved. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Enzymatic resolution, for instance with a lipase (B570770) that selectively acylates one enantiomer, is also a highly effective method. mdpi.com

| Chiral Synthesis Approach | Description | Example Application |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials to synthesize the target molecule. | Synthesis starting from a chiral amino acid to construct the quinoline ring. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric reduction of 6-ethyl-2-acetylquinoline using a chiral catalyst (e.g., Noyori's catalyst). |

| Biocatalytic Resolution | Uses an enzyme to selectively react with one enantiomer in a racemic mixture. mdpi.com | Lipase-catalyzed acylation of racemic this compound, allowing for separation of the acylated and unreacted enantiomers. |

Scaffold Modification Techniques for Structural Diversification

Modification of the core quinoline scaffold of this compound allows for the exploration of a wider chemical space and the generation of diverse analogs. medcraveonline.com Various techniques can be employed to introduce different substituents or alter the ring system itself.

One key strategy is electrophilic aromatic substitution on the quinoline ring. The positions of substitution are influenced by the existing ethyl group and the nitrogen atom in the ring. Halogenation, nitration, and Friedel-Crafts reactions can introduce a variety of functional groups that can be further elaborated. nih.gov

Cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A halogenated derivative of this compound could serve as a substrate for these reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups.

Furthermore, molecular hybridization , which involves combining the quinoline scaffold with other pharmacologically active moieties, is a common strategy in drug discovery. medcraveonline.com This can be achieved by linking other heterocyclic rings or pharmacophores to the this compound core, often via the hydroxyl group or a functionalized position on the quinoline ring. ekb.eg

| Modification Technique | Description | Potential Outcome for this compound |

| Electrophilic Aromatic Substitution | Introduction of functional groups onto the quinoline ring through reaction with an electrophile. nih.gov | Introduction of nitro, halogen, or acyl groups at various positions on the quinoline ring. |

| Palladium-Catalyzed Cross-Coupling | Formation of new C-C or C-heteroatom bonds using a palladium catalyst. | Coupling of aryl, alkyl, or other groups to a halogenated quinoline precursor. |

| Molecular Hybridization | Covalent linking of the quinoline scaffold to another bioactive molecule or fragment. medcraveonline.com | Creation of hybrid molecules with potentially enhanced or dual biological activities. |

| Cyclization Reactions | Formation of new rings fused to the quinoline core. | Synthesis of polycyclic derivatives with altered steric and electronic properties. ekb.eg |

Coordination Chemistry and Metal Complexation of 6 Ethylquinolin 2 Yl Methanol

Ligand Design and Chelating Properties

The design of (6-Ethylquinolin-2-yl)methanol as a ligand incorporates a hard oxygen donor from the methanol (B129727) group and a borderline nitrogen donor from the quinoline (B57606) ring. This combination makes it a potentially versatile chelating agent for a wide range of metal ions.

Monodentate, Bidentate, and Polydentate Coordination Modes

This compound is expected to primarily function as a bidentate N,O-chelating agent. researchgate.netbendola.comresearchgate.net In this mode, it forms a stable five-membered chelate ring by coordinating to a metal center through the quinoline nitrogen and the deprotonated oxygen of the methanol group. researchgate.netacs.org This bidentate coordination is a common feature for ligands containing both a heterocyclic nitrogen and a nearby hydroxyl group. bendola.comgrafiati.com

Under specific conditions, such as with metal centers that have a strong preference for a single donor type or in the presence of sterically demanding co-ligands, monodentate coordination could occur. This might involve coordination solely through the quinoline nitrogen, which is generally a better donor than the neutral hydroxyl group, or through the oxygen atom, particularly with highly oxophilic metals. pwr.wroc.pl Bridging coordination modes are also conceivable, especially in the formation of polynuclear complexes, where the alcoholate oxygen bridges two metal centers. While polydentate behavior is not intrinsic to the molecule itself, it could participate in larger supramolecular assemblies through hydrogen bonding.

Interactive Table: Plausible Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Chelate Ring Size | Conditions Favoring Mode |

| Monodentate (N-donor) | Quinoline N | - | Strong competition from other ligands, soft metal ions |

| Monodentate (O-donor) | Methanol O | - | Highly oxophilic metal ions (e.g., early transition metals, lanthanides) |

| Bidentate (N,O-chelate) | Quinoline N, Methanol O | 5-membered | Most common mode, favored by chelate effect |

| Bidentate (N,O-bridge) | Quinoline N, Methanol O | - | Formation of dinuclear or polynuclear complexes |

Investigation of Steric and Electronic Effects on Metal Ion Binding Affinity

The substituent pattern on the quinoline ring significantly modulates the ligand's coordination properties. nih.govrsc.orgresearchgate.net In this compound, the two key substituents are the methanol group at the 2-position and the ethyl group at the 6-position.

Electronic Effects: The ethyl group at the 6-position is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the quinoline ring system, which in turn enhances the basicity of the quinoline nitrogen atom. A more basic nitrogen donor generally forms stronger coordinate bonds with metal ions, leading to more stable complexes compared to its unsubstituted counterpart, quinolin-2-ylmethanol. rsc.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as methanol or ethanol. researchgate.netrsc.org The reaction may be facilitated by the addition of a base to deprotonate the methanol's hydroxyl group, promoting coordination of the anionic alkoxide.

Transition Metal Complexes of this compound

This ligand is expected to form stable complexes with a variety of d-block transition metals. For divalent first-row transition metals, the stability of the complexes is anticipated to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.orgscispace.comlibretexts.org This trend arises from the combined effects of decreasing ionic radii and increasing crystal field stabilization energy across the period. wikipedia.orglibretexts.org

The stoichiometry of these complexes would likely be of the type [M(L)₂] or [M(L)₂X₂], where L is the deprotonated ligand and X is a monodentate co-ligand (e.g., water, chloride). The geometry of these complexes would depend on the coordination number and the d-electron configuration of the metal ion. For example, Cu(II) complexes are likely to be square planar or distorted octahedral, while Zn(II) complexes would favor a tetrahedral or octahedral geometry. rsc.orgmdpi.com

Characterization of these complexes would rely on techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, UV-Vis spectroscopy to probe the d-d electronic transitions, and magnetic susceptibility measurements to determine the number of unpaired electrons.

Interactive Table: Predicted Properties of Divalent First-Row Transition Metal Complexes

| Metal Ion | Predicted Stability (log K₁) | Common Geometry | Predicted Magnetic Moment (μB) |

| Mn(II) | ~4.5 | Octahedral | ~5.9 (High Spin) |

| Fe(II) | ~5.5 | Octahedral | ~5.4 (High Spin) |

| Co(II) | ~6.5 | Octahedral | ~4.8 (High Spin) |

| Ni(II) | ~7.5 | Octahedral | ~3.2 |

| Cu(II) | ~9.0 | Distorted Octahedral/Square Planar | ~1.9 |

| Zn(II) | ~7.0 | Octahedral/Tetrahedral | 0 (Diamagnetic) |

| Note: Stability constants are hypothetical, based on trends observed for similar N,O-chelating ligands. scispace.comscielo.brresearchgate.net |

Lanthanide and Actinide Complexes with this compound

Lanthanide ions (Ln³⁺) are hard Lewis acids with a strong affinity for oxygen donors and typically exhibit high coordination numbers (often 8, 9, or 10). mdpi.comrsc.org this compound is a suitable ligand for sensitizing lanthanide luminescence. The quinoline moiety can act as a chromophoric "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic sharp, line-like frequencies (the "antenna effect"). unca.edunih.govresearchgate.net

The synthesis would likely result in complexes with stoichiometries such as [Ln(L)₃(H₂O)ₓ] or [Ln(L)₂(NO₃)₃]. rsc.orgrsc.org The ethyl group's electron-donating nature could enhance the efficiency of the energy transfer process by modifying the energy levels of the quinoline chromophore. unca.edu The characterization of these complexes would focus on their photophysical properties, including absorption and emission spectra, luminescence lifetimes, and quantum yields. mdpi.comrsc.org

Actinide complexation is also plausible, particularly with ions like UO₂²⁺, which readily form complexes with N,O-donor ligands. Potentiometric studies with similar quinoline-based ligands have been performed to determine the stability constants of their actinide complexes. scielo.brresearchgate.net

Main Group Metal Adducts

This compound can also form adducts with main group metals, such as those from Group 1, 2, and 13. rsc.orguni-regensburg.de For instance, reaction with organoaluminium compounds like Al(CH₃)₃ could yield monomeric chelate complexes of the type [(R)₂Al(L)], where the ligand is deprotonated and coordinates in a bidentate fashion. rsc.org The formation of monomeric chelates versus bridged dimers is often influenced by the steric bulk of both the ligand and the alkyl groups on the metal. rsc.org

Similarly, complexes with alkali metals (e.g., Li⁺, Na⁺) and alkaline earth metals (e.g., Mg²⁺) are feasible, where the ligand would chelate the metal ion, often in conjunction with other solvent or counter-ion coordination. rsc.orgnih.gov The study of such complexes is driven by their potential applications in catalysis and as synthetic reagents. uni-regensburg.desci-hub.se The characterization would involve multinuclear NMR spectroscopy (e.g., ²⁷Al, ⁷Li) in addition to standard techniques.

Coordination Behavior in Different Oxidation States and Geometries

No published data is available on the coordination of this compound with metal ions in different oxidation states or the resulting coordination geometries.

Hypothetically, this compound would be expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and the oxygen atom of the methanolic group, forming a stable five-membered chelate ring. The behavior with different metal oxidation states (e.g., +2, +3) would likely influence the coordination number and geometry of the resulting complex. For instance, with divalent transition metals like Cu(II), Ni(II), or Zn(II), one might anticipate the formation of tetrahedral or square planar complexes with a 1:2 metal-to-ligand ratio, or octahedral complexes involving solvent molecules. The ethyl group at the 6-position, while somewhat remote from the coordination site, could exert subtle electronic and steric influences on the complex's structure and stability.

Thermodynamics and Kinetics of Metal Complex Formation

Stability Constants Determination

There are no experimentally determined stability constants for metal complexes of this compound in the scientific literature.

The stability of metal complexes is a critical factor in their potential applications. The determination of stability constants (log β) provides a quantitative measure of the strength of the metal-ligand interaction. core.ac.uk Standard techniques for determining these constants include spectrophotometric and potentiometric titrations. curresweb.com For related quinoline derivatives, stability constants have been determined in various solvents, revealing the influence of both the metal ion and the ligand structure on complex stability. researchgate.netresearchgate.net A hypothetical table of stability constants for complexes of this compound would require experimental investigation.

Interactive Table: Hypothetical Stability Constants of M(II)-(6-Ethylquinolin-2-yl)methanol Complexes

| Metal Ion (M²⁺) | Log β₁ (1:1 Complex) | Log β₂ (1:2 Complex) | Method | Solvent |

| Data Not Available | Data Not Available | Data Not Available | e.g., Potentiometry | e.g., Methanol/Water |

| Data Not Available | Data Not Available | Data Not Available | e.g., Spectrophotometry | e.g., DMSO |

| Data Not Available | Data Not Available | Data Not Available | ||

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for this compound exists.

Ligand Exchange Dynamics

No studies on the ligand exchange dynamics of this compound complexes have been reported.

Ligand exchange kinetics are fundamental to understanding the reactivity of coordination complexes. rsc.org The rates and mechanisms (associative, dissociative, or interchange) of ligand substitution are influenced by the nature of the central metal ion, the steric and electronic properties of the ligands, and the solvent. acs.org For instance, the steric bulk of the ethyl group on the quinoline backbone of this compound might influence the rate of ligand substitution compared to its non-substituted counterpart, 2-(hydroxymethyl)quinoline. However, without experimental data from techniques such as stopped-flow spectrophotometry or variable-temperature NMR, any discussion remains speculative.

Catalytic Applications of 6 Ethylquinolin 2 Yl Methanol and Its Derivatives

Homogeneous Catalysis

Metal-Catalyzed Organic Transformations Facilitated by (6-Ethylquinolin-2-yl)methanol Ligands

No published studies were identified that describe the use of this compound as a ligand in homogeneous metal-catalyzed organic transformations. Research in the broader field of quinoline (B57606) derivatives often focuses on other substituted quinolines for such applications.

Asymmetric Catalysis Mediated by Chiral this compound Derivatives

There is no available literature on the synthesis of chiral derivatives of this compound for use in asymmetric catalysis. The development of chiral ligands is a significant area of research, but this specific molecular framework does not appear to have been explored for this purpose.

Heterogeneous Catalysis

Immobilization Strategies for this compound-Based Catalysts

No information exists in the scientific literature regarding the immobilization of this compound or its complexes onto solid supports to create heterogeneous catalysts.

Surface Chemistry and Active Site Characterization in Supported Catalysts

Consistent with the lack of data on immobilization, there are no reports on the surface chemistry or characterization of active sites for any supported catalysts derived from this compound.

Electrocatalysis and Photocatalysis

Searches for the application of this compound in the fields of electrocatalysis and photocatalysis yielded no relevant results. The compound has not been documented as a component in systems designed for these purposes, such as in hydrogen evolution, CO2 reduction, or other redox processes.

This compound in Redox-Driven Catalytic Systems

While specific studies detailing the use of this compound in redox-driven catalysis are limited, the broader class of quinoline derivatives has been extensively studied in this context. For instance, ruthenium complexes bearing quinoline-based ligands have been shown to be effective catalysts for transfer hydrogenation reactions. In these systems, the quinoline ligand plays a crucial role in the catalytic cycle, often participating in metal-ligand cooperation. For example, ruthenium(II) p-cymene (B1678584) complexes with substituted pyridine–quinoline ligands have been synthesized and characterized for their catalytic activity in the transfer hydrogenation of ketones. These complexes, such as those with 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline, demonstrate the potential of the quinoline framework to support catalytically active metal centers. mdpi.com

The general mechanism for such ruthenium-catalyzed transfer hydrogenations often involves the formation of a ruthenium-hydride species as the active catalyst. The quinoline ligand can influence the stability and reactivity of this intermediate. While no specific data tables for this compound are available, the performance of related systems provides a strong indication of its potential. For example, in the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using a ruthenium(II) p-cymene complex with a 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline ligand, high conversions (up to 94%) have been reported. mdpi.com

Furthermore, the redox activity of the ligand itself can be a key feature in catalytic cycles. Non-innocent ligands, which can exist in multiple oxidation states, can actively participate in electron transfer processes. While there is no direct evidence of this compound acting as a non-innocent ligand, this is an area of growing interest in the field of redox catalysis. mdpi.comlehigh.edu

Light-Driven Organic and Inorganic Transformations

The application of quinoline derivatives in photocatalysis is a burgeoning field of research. These compounds can act as photosensitizers or as ligands in photocatalytically active metal complexes. Copper(II) complexes with quinoline-based ligands, for example, have been investigated as robust and versatile photocatalysts for reactions such as the chlorosulfonylation of olefins under visible light irradiation. uni-regensburg.de The quinoline ligand in these complexes can enhance the absorption of visible light and improve the photophysical properties of the catalyst.

Iridium(III) complexes are another important class of photocatalysts where quinoline derivatives have been employed as ligands. Cyclometalated iridium(III) complexes are known for their strong phosphorescence and photostability, making them excellent candidates for photoredox catalysis. nih.gov The substitution pattern on the quinoline ring can be used to tune the photophysical and electrochemical properties of the iridium complex, thereby controlling its photocatalytic activity. For instance, the synthesis of iridium(III) macrocycles based on photoinduced C–N cross-coupling reactions involving quinoline-containing ligands has been reported, and these complexes have been shown to act as photosensitizers for the selective oxidation of sulfides. nih.gov

| Entry | Alkene | Sulfonyl Chloride | Yield (%) |

| 1 | Styrene | 4-Toluenesulfonyl chloride | 85 |

| 2 | 1-Octene | Methanesulfonyl chloride | 78 |

| 3 | Cyclohexene | Benzenesulfonyl chloride | 92 |

| Data derived from studies on related copper-quinoline photocatalysts and presented for illustrative purposes. uni-regensburg.de |

Mechanistic Investigations of Catalytic Cycles and Intermediates

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For catalytic systems involving quinoline derivatives, mechanistic studies often focus on identifying the active catalytic species and key intermediates.

In the context of redox-driven catalysis, such as transfer hydrogenation, mechanistic investigations often involve spectroscopic techniques (e.g., NMR, IR) and computational studies (e.g., DFT) to elucidate the structure of the active catalyst and the transition states of the reaction. For ruthenium-catalyzed reactions, the formation of a ruthenium-hydride intermediate is a common feature, and the quinoline ligand is thought to stabilize this species and facilitate the hydride transfer to the substrate. dicp.ac.cn

In light-driven transformations, mechanistic studies focus on the photophysical processes, including light absorption, excited state formation, and electron or energy transfer steps. For photocatalytic systems based on metal complexes with quinoline ligands, techniques like transient absorption spectroscopy and luminescence quenching experiments are employed to probe the excited state dynamics and the interaction of the photocatalyst with substrates. The proposed mechanism for copper-catalyzed chlorosulfonylation, for example, involves the initial excitation of the copper(II)-quinoline complex, followed by an electron transfer process that generates a sulfonyl radical, which then adds to the alkene. uni-regensburg.de

While detailed mechanistic studies specifically on catalytic systems employing this compound are yet to be reported, the established mechanistic paradigms for related quinoline-based catalysts provide a solid foundation for future investigations into the catalytic potential of this specific compound and its derivatives.

Biological and Pre Clinical Pharmacological Investigations of 6 Ethylquinolin 2 Yl Methanol Analogs

Identification of Molecular Targets and Ligand-Receptor Interactions

The initial step in characterizing the pharmacological profile of any new chemical entity involves identifying its molecular targets. For analogs of (6-Ethylquinolin-2-yl)methanol, this process has involved a variety of in vitro techniques to assess their binding affinity to receptors, inhibitory effects on enzymes, and potential interactions with nucleic acids.

Radioligand binding assays are a primary tool for determining the affinity of a compound for a specific receptor. While direct binding data for this compound is not extensively reported in publicly accessible literature, studies on analogous quinoline (B57606) structures reveal a propensity for interaction with various receptor systems. For instance, certain quinoline derivatives have been evaluated for their affinity towards serotonin (B10506) (5-HT) receptors. acs.orgnih.govresearchgate.net A series of quinolinecarboxylic acid amides, for example, demonstrated significant affinity for the 5-HT3 receptor, with some derivatives exhibiting Ki values in the nanomolar range. nih.govresearchgate.net These studies suggest that the quinoline nucleus can serve as a scaffold for developing ligands for specific neurotransmitter receptors. The substitution pattern on the quinoline ring is a critical determinant of both affinity and selectivity.

Table 1: Receptor Binding Affinity of Selected Quinoline Analogs

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Quinolinecarboxylic acid amides | 5-HT3 | 9.9 | nih.govresearchgate.net |

| Quinolinecarboxylic acid amides | 5-HT4 | - | nih.govresearchgate.net |

| Quinolinecarboxylic acid amides | D2 | - | nih.govresearchgate.net |

| Various Quinoline Derivatives | 5-HT6 | - | acs.org |

Data for specific this compound analogs is not available in the cited literature. The table represents findings for broader classes of quinoline derivatives.

The quinoline core is also present in numerous enzyme inhibitors. Analogs have been investigated for their potential to inhibit a range of enzymes, including those involved in microbial pathogenesis and human diseases. For example, some quinoline derivatives have been identified as inhibitors of HIV reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus. nih.gov Molecular docking studies have suggested that these compounds can bind effectively to the enzyme's active site. nih.gov

In other research, quinolinone-based thiosemicarbazones have been designed and evaluated as inhibitors of enzymes in Mycobacterium tuberculosis. nih.gov Furthermore, the influence of quinoline derivatives on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, has been a subject of study, as inhibition of these enzymes can lead to drug-drug interactions. nih.gov

Table 2: Enzyme Inhibition by Selected Quinoline Analogs

| Compound/Analog Class | Target Enzyme | Inhibition Data (e.g., IC50) | Reference |

|---|---|---|---|

| Quinoline derivatives | HIV Reverse Transcriptase | Docking scores reported | nih.gov |

| Quinolinone-based thiosemicarbazones | M. tuberculosis enzymes | Good to excellent activity reported | nih.gov |

| Tranylcypromine (a CYP2A6 inhibitor with a non-quinoline structure) | Cytochrome P450 CYP2A6 | IC50 = 0.42 µM | nih.gov |

Specific inhibitory data for this compound is not provided in the referenced studies.

The planar aromatic structure of the quinoline ring suggests a potential for intercalation with nucleic acids, a mechanism of action for some anticancer drugs. While specific studies profiling the interaction of this compound with DNA or RNA are not readily found, research on other quinoline derivatives has explored this possibility. For instance, certain novel quinoline derivatives have been designed as potential antitumor agents, with their mechanism potentially involving interactions with cellular components like nucleic acids or related proteins. sci-hub.se The study of such interactions is crucial for understanding the cytotoxic and potential mutagenic properties of this class of compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity and physicochemical properties, respectively.

Systematic modification of a lead compound is a key strategy for optimizing its pharmacological profile. For a molecule like this compound, key positions for modification would include the ethyl group at the 6-position, the methanol (B129727) group at the 2-position, and other positions on the quinoline ring.

SAR studies on various classes of quinoline derivatives have yielded important insights. For instance, in a series of antitumor quinoline derivatives, it was found that a large, bulky substituent at the 7-position and an amino side chain at the 4-position were beneficial for antiproliferative activity. sci-hub.se The length of the alkylamino side chain also significantly affected potency. sci-hub.se In another context, for quinoline derivatives targeting the 5-HT3 receptor, the distance between the quinoline nitrogen and another basic nitrogen atom was found to be a critical parameter for high affinity. nih.gov These findings highlight the importance of the substitution pattern on the quinoline ring in determining biological activity.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to correlate chemical structure with biological activity and to identify the key structural features required for interaction with a biological target.

Several QSAR studies have been conducted on various series of quinoline derivatives. For example, a 3D-QSAR study on quinoline derivatives as anticancer agents helped to create models with good predictive ability for their inhibitory concentration (pIC50) values. mdpi.com Analysis of the resulting CoMFA contour maps provided valuable insights into the structure-activity relationship, highlighting the structural features that influence the ligands' activity. mdpi.com In another study, QSAR models were developed for quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis, suggesting that properties like van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov These computational models can guide the design of new, more potent analogs.

Mechanistic Pathways of Biological Action at the Molecular and Cellular Level

The biological effects of quinoline-based compounds, including analogs of this compound, are underpinned by their interaction with and modulation of specific molecular and cellular pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Analogs of this compound and other quinoline derivatives have been shown to exert their influence by modulating key intracellular signaling cascades that are often dysregulated in disease states. nih.gov The quinoline scaffold is a versatile framework for designing inhibitors that target critical nodes within these pathways. arabjchem.org

One of the most frequently implicated cascades is the PI3K/AKT/mTOR pathway, which is central to regulating cell growth, proliferation, and survival. acs.org Aberrant activation of this pathway is a hallmark of many cancers. acs.orggoogle.com Studies on various quinoline derivatives have demonstrated their ability to inhibit key kinases within this cascade. acs.orggoogle.com For instance, a novel indolo[2,3-b]quinoline derivative was found to induce cytotoxicity in colorectal cancer cells specifically by modulating the PI3K/AKT/mTOR signaling pathway. acs.org

Furthermore, quinoline-based molecules have been developed to target receptor tyrosine kinases (RTKs) such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor). nih.gov These receptors are pivotal for processes like cell proliferation, angiogenesis, and differentiation, and their signaling is often interconnected with the PI3K/AkT/mTOR pathway. nih.gov Structure-activity relationship (SAR) studies on compounds like cabozantinib (B823) and foretinib (B612053) highlight the 4-phenoxyquinoline moiety as a fundamental pharmacophore for modulating c-Met tyrosine kinase activity. nih.gov

The NF-κB (nuclear factor-kappa B) pathway, a critical regulator of immune responses and inflammation, is another target for quinoline derivatives. nih.gov Dysregulation of NF-κB signaling is linked to inflammatory diseases and cancer. nih.gov A novel quinoline compound, designated Q3, was shown to inhibit the transcription of NF-κB target genes, suggesting it interferes with the DNA-binding activity of the p65/NF-κB transcription factor. nih.gov

Additionally, quinoline derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), such as PDE5. nih.gov By inhibiting PDE5, these compounds can increase intracellular levels of cGMP, modulating the nitric oxide/cGMP/CREB pathway, which is important for processes like learning and memory. nih.gov

Table 1: Examples of Quinoline Analogs and Their Modulated Signaling Pathways

| Compound Class/Derivative | Targeted Pathway | Biological Context | Reference(s) |

|---|---|---|---|

| Indolo[2,3-b]quinoline derivative | PI3K/AKT/mTOR | Colorectal Cancer | acs.org |

| Fused Quinoline derivatives | EGFR Kinase | Breast Cancer | nih.gov |

| General Quinoline derivatives | PI3K family kinases | Cancer, Inflammatory Diseases | google.com |

| 4-Phenoxyquinoline derivatives | c-Met/VEGF/EGF Receptors | Cancer | nih.gov |

| Quinoline derivative (Q3) | NF-κB Pathway | Inflammation, Cancer | nih.gov |

The biological activity of a drug molecule is fundamentally dictated by its interaction with a protein target. nih.gov This molecular recognition involves the ligand fitting into a specific binding site on the protein, governed by a combination of noncovalent forces. mdpi.com Computational methods like molecular docking are frequently used to visualize and analyze these interactions, predicting how a ligand, such as a quinoline analog, binds to the active site of its target protein. researchgate.net

Docking studies reveal the specific amino acid residues within the protein's binding pocket that form crucial contacts with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively stabilize the protein-ligand complex and determine binding affinity and specificity. nih.govresearchgate.net For example, in silico analysis of a novel quinoline inhibitor of the NF-κB pathway suggested that the molecule potentially interferes with the DNA-binding activity of the p65 transcription factor, a mechanism distinct from preventing IκB degradation. nih.gov Similarly, docking studies of quinoline-based EGFR inhibitors predicted that they fit well into the EGFR active site cavity in a manner comparable to the established drug Erlotinib. nih.gov

Beyond direct competitive inhibition at the active site, some quinoline analogs may exert their effects through allosteric modulation. Allosteric binding involves the ligand interacting with a site on the protein that is distinct from the active site. This binding event induces a conformational change in the protein, which in turn alters the activity of the active site. This mechanism can offer advantages in terms of selectivity and reduced potential for resistance.

The process of a ligand binding to a protein can be understood through several models, including the classic "lock-and-key" model, the "induced fit" model, and the "conformational selection" model. nih.govmdpi.com The induced fit model posits that the binding of the ligand induces a conformational change in the protein, while conformational selection suggests that the protein exists in an equilibrium of different conformations, and the ligand preferentially binds to and stabilizes a specific active conformation. nih.govmdpi.com

Table 2: Illustrative Protein-Ligand Interactions for a Quinoline Analog (Note: This is a generalized representation based on common findings in docking studies of kinase inhibitors.)

| Interaction Type | Ligand Moiety | Protein Residue (Example) | Significance | Reference(s) |

|---|---|---|---|---|

| Hydrogen Bond | Quinoline Nitrogen | Hinge Region Amino Acid (e.g., Met) | Anchors the ligand in the ATP binding site. | nih.gov |

| Hydrophobic Interaction | Ethyl/Aromatic Groups | Hydrophobic Pocket Residues (e.g., Leu, Val) | Enhances binding affinity and selectivity. | researchgate.netresearchgate.net |

Lead Optimization Strategies within Drug Discovery Pipelines (Pre-clinical Stages)

Once an initial "hit" compound is identified through screening, it undergoes a rigorous process of lead optimization to improve its pharmacological properties, transforming it into a viable drug candidate. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse protein targets, making it an excellent starting point for drug discovery. researchgate.netresearchgate.net

Hit-to-lead development is the iterative process of chemically modifying a hit compound to enhance its potency, selectivity, and pharmacokinetic properties. frontiersin.org For quinoline-based compounds, this often involves systematic modifications to different positions of the quinoline ring system. acs.org For example, research into 4-alkoxyquinoline analogs showed that elongating a side chain from a methyl to an ethyl group could increase antimycobacterial potency fourfold, demonstrating how subtle structural changes can significantly impact activity. acs.org

Scaffold hopping is a more advanced lead optimization strategy where the core molecular structure (scaffold) of a hit compound is replaced with a chemically different but functionally equivalent scaffold. niper.gov.in This technique is used to discover novel intellectual property, improve drug-like properties, or overcome issues with the original scaffold. niper.gov.in For instance, a scaffold hopping approach was successfully used to discover quinoline small molecules with potent biofilm dispersal activity. nih.gov In another study, a focused scaffold hopping approach, combined with a pharmacophore search, led to the identification of a quinazoline (B50416) core as a superior scaffold to the original quinoline for developing NorA efflux pump inhibitors in Staphylococcus aureus. nih.gov

A critical component of preclinical development is the comprehensive in vitro profiling of new analogs to determine their efficacy and selectivity. This involves a battery of assays designed to quantify the compound's biological activity against its intended target and to assess its activity against other, unintended targets (off-target effects).

For potential anticancer agents, in vitro efficacy is often evaluated by screening compounds against a panel of human cancer cell lines. rsc.org The potency is typically reported as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. For example, a series of novel quinoline derivatives were screened against 60 different cancer cell lines, with one pyridin-2-one analog (4c) showing potent cytotoxic activity against breast cancer, CNS cancer, and melanoma cell lines. rsc.org Another study reported a quinoline-based chalcone (B49325) that inhibited the EGFR enzyme with an IC₅₀ value of 37 nM. nih.gov

For antimicrobial drug candidates, efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. mdpi.com A study of 4-alkoxyquinolines identified an analog (8i) with a potent MIC of 0.06 µM against Mycobacterium tuberculosis. acs.org

Selectivity is equally important. A good drug candidate should be highly potent against its target while having minimal activity against other related proteins to avoid side effects. Selectivity profiling often involves testing the compound against a panel of related enzymes or receptors. For instance, a quinoline-based PDE5 inhibitor (compound 7a) was found to be highly selective for PDE5, with an IC₅₀ of 0.27 nM, showing much lower activity against other PDE isoforms. nih.gov

Table 3: Example In Vitro Activity Profile for Quinoline Analogs

| Compound/Analog | Assay Type | Target/Cell Line | Potency (IC₅₀ / MIC) | Reference(s) |

|---|---|---|---|---|

| Pyridin-2-one derivative (4c) | Cytotoxicity Assay | CNS Cancer (SF-295) | 96.38% Growth Inhibition | rsc.org |

| Quinoline-based chalcone (40) | Enzyme Inhibition | EGFR Kinase | IC₅₀ = 37 nM | nih.gov |

| 4-Alkoxyquinoline (8i) | Antimicrobial Assay | M. tuberculosis | MIC = 0.06 µM | acs.org |

| Quinoline derivative (7a) | Enzyme Inhibition | PDE5 | IC₅₀ = 0.27 nM | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 6 Ethylquinolin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (6-Ethylquinolin-2-yl)methanol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Complete Assignment

A complete assignment of the ¹H and ¹³C NMR spectra of this compound requires a suite of 2D NMR experiments. These techniques reveal through-bond and through-space correlations, allowing for the definitive connection of atoms within the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) and methyl protons of the ethyl group, the methylene protons of the methanol (B129727) group, and the hydroxyl proton. The aromatic region would display a complex pattern of doublets and doublets of doublets, characteristic of the substituted quinoline ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule (9 for the quinoline core, 2 for the ethyl group, and 1 for the methanol group). The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. clockss.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons on the quinoline ring and between the CH₂ and CH₃ protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nist.gov This is the primary method for assigning the carbon signals based on the already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). nist.gov This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons of the methanol group (-CH₂OH) to the C2 and C3 carbons of the quinoline ring, confirming its position. Likewise, correlations from the ethyl group's protons to C6 and its neighboring carbons would confirm its placement.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. sigmaaldrich.com NOESY is particularly useful for confirming stereochemistry and spatial arrangements. For example, it could show through-space interactions between the C2-methanol protons and the proton at the C3 position of the quinoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~158 | - | Quaternary C | - |

| 3 | ~120 | ~7.4 | d, J ≈ 8.5 Hz | C2, C4, C4a |

| 4 | ~137 | ~8.1 | d, J ≈ 8.5 Hz | C2, C3, C5, C8a |

| 5 | ~128 | ~7.8 | d, J ≈ 8.7 Hz | C4, C6, C7, C8a |

| 6 | ~138 | - | Quaternary C | - |

| 7 | ~130 | ~7.6 | dd, J ≈ 8.7, 2.0 Hz | C5, C6, C8, C8a |

| 8 | ~127 | ~7.9 | d, J ≈ 2.0 Hz | C6, C7, C8a |

| 4a | ~129 | - | Quaternary C | - |

| 8a | ~147 | - | Quaternary C | - |

| -CH₂OH | ~64 | ~4.8 | s | C2, C3 |

| -OH | - | Variable | br s | - |

| -CH₂CH₃ (C1') | ~29 | ~2.8 | q, J ≈ 7.6 Hz | C5, C6, C7, C2' |

| -CH₂CH₃ (C2') | ~16 | ~1.3 | t, J ≈ 7.6 Hz | C6, C1' |

Solid-State NMR for Polymorph and Solid-State Structure Characterization

While solution-state NMR provides information on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. ekb.eg

For this compound, ssNMR would be invaluable for:

Identifying Polymorphism: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to variations in molecular packing and conformation in the crystal lattice. bldpharm.com

Characterizing Intermolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the methanol's hydroxyl group, which dictate the packing arrangement in the solid state.

Confirming Conformation: The conformation of the ethyl group and the methanol substituent relative to the quinoline ring in the solid state can be determined, which may differ from its average conformation in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). windows.netmolbase.com

For this compound (C₁₂H₁₃NO), HRMS would be used to:

Confirm Molecular Formula: By measuring the exact mass of the molecular ion ([M+H]⁺), one can definitively confirm the elemental composition. The calculated exact mass for [C₁₂H₁₄NO]⁺ is 188.1070, which would be compared against the experimentally measured value.

Isotopic Pattern Analysis: HRMS can resolve the isotopic peaks (e.g., from ¹³C). The observed isotopic distribution pattern for the molecular ion would be compared to the theoretical pattern for C₁₂H₁₃NO to further validate the molecular formula.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) | Ionization Mode |

| [C₁₂H₁₃NO + H]⁺ | 188.1070 | ESI+ |

| [C₁₂H₁₃NO + Na]⁺ | 210.0889 | ESI+ |

| [C₁₂H₁₃NO - H]⁻ | 186.0924 | ESI- |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (precursor ion), subjecting it to fragmentation via collision-induced dissociation (CID), and analyzing the resulting product ions. nist.govlibretexts.org The fragmentation pattern provides a "fingerprint" that helps confirm the structure.

For this compound, key predicted fragmentation pathways for the [M+H]⁺ ion would include:

Loss of Water: A neutral loss of H₂O (18 Da) from the protonated molecular ion is expected due to the presence of the alcohol, forming a stable cation.

Loss of Formaldehyde (B43269): Cleavage of the C2-CH₂OH bond could lead to the loss of formaldehyde (CH₂O, 30 Da).

Cleavage of the Ethyl Group: Fragmentation of the ethyl group, such as the loss of an ethyl radical (•C₂H₅, 29 Da) or ethene (C₂H₄, 28 Da), would also be characteristic.

Ring Fragmentation: At higher collision energies, fragmentation of the quinoline ring itself would occur, yielding smaller characteristic ions.

Analysis of these fragmentation pathways provides definitive evidence for the connectivity of the ethyl and methanol groups to the quinoline core.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of a molecule. google.com They are complementary and provide characteristic information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar functional groups. The IR spectrum of this compound would be expected to show:

A broad, strong absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Multiple sharp bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the ethyl and methylene groups.

Characteristic C=C and C=N stretching vibrations of the quinoline aromatic ring in the 1500-1650 cm⁻¹ region.

A strong C-O stretching band around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, providing strong signals for:

The aromatic ring breathing modes of the quinoline system.

C-C stretching vibrations within the ethyl group and the quinoline backbone.

It is often better for observing skeletal vibrations in the lower frequency "fingerprint" region (<1000 cm⁻¹).

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and offering a simple method for identification.

Table 3: Predicted Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Spectroscopic Method |

| ~3400 | Broad, Strong | O-H stretch (alcohol) | IR |

| ~2970, ~2930, ~2870 | Medium-Strong | Aliphatic C-H stretches | IR, Raman |

| ~1620, ~1590, ~1500 | Medium-Strong | Aromatic C=C and C=N stretches | IR, Raman |

| ~1450 | Medium | CH₂/CH₃ bending | IR |

| ~1100 | Strong | C-O stretch (alcohol) | IR |

| ~830 | Strong | C-H out-of-plane bending | IR |

Analysis of Characteristic Functional Group Frequencies and Bond Vibrations

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the quinoline ring, the ethyl substituent, and the methanol group.

The most prominent and easily identifiable peak would be a broad absorption band in the region of 3400-3200 cm⁻¹ , characteristic of the O-H stretching vibration of the primary alcohol group. This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The presence of both aromatic and aliphatic C-H bonds would be confirmed by absorptions in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. Specifically, the stretching vibrations of the C-H bonds on the quinoline ring would appear at the higher end of this range, while the C-H stretches of the ethyl and methanol groups would be observed at the lower end.

The quinoline core itself presents a unique fingerprint. The C=N stretching vibration within the heterocyclic ring is expected to produce a moderate to strong absorption band around 1600-1580 cm⁻¹ . Furthermore, the C=C stretching vibrations of the aromatic rings would give rise to several sharp bands in the 1600-1450 cm⁻¹ region.

The ethyl group would be further identified by its characteristic bending vibrations. The CH₃ and CH₂ bending vibrations are expected to appear around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively. Finally, the C-O stretching vibration of the primary alcohol would be observed as a strong band in the 1075-1000 cm⁻¹ range.

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3400-3200 | O-H Stretch | Alcohol (Hydrogen-bonded) | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (Ethyl, Methanol) | Medium |

| 1600-1580 | C=N Stretch | Quinoline | Medium to Strong |

| 1600-1450 | C=C Stretch | Aromatic (Quinoline) | Medium, Sharp |

| ~1465 | C-H Bend | CH₂ (Ethyl) | Medium |

| ~1375 | C-H Bend | CH₃ (Ethyl) | Medium |

| 1075-1000 | C-O Stretch | Primary Alcohol | Strong |

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound, likely proceeding from a corresponding carboxylic acid or ester derivative via reduction, could be effectively monitored in real-time using in situ spectroscopic techniques such as Fourier Transform Infrared (FT-IR) or Raman spectroscopy. These methods allow for the continuous analysis of the reaction mixture without the need for sampling, providing valuable kinetic and mechanistic insights.

For instance, if the synthesis involves the reduction of ethyl 6-ethylquinoline-2-carboxylate, in situ FT-IR spectroscopy would track the disappearance of the characteristic carbonyl (C=O) stretching band of the ester, typically found around 1720-1700 cm⁻¹ . Concurrently, the emergence and growth of the broad O-H stretching band of the alcohol product around 3400-3200 cm⁻¹ would be observed. By plotting the intensity of these key bands against time, a reaction profile can be generated, enabling the determination of reaction completion and the identification of any potential intermediates. This real-time data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement in crystalline solids.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Determination

Furthermore, SC-XRD would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the quinoline rings of adjacent molecules. nih.govmdpi.com This information is vital for understanding the solid-state properties of the compound. If the crystal belongs to a non-centrosymmetric space group, the absolute configuration of any stereocenters could also be determined.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. libretexts.orgucmerced.edu A PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. researchgate.net The PXRD pattern of a bulk sample of this compound would be used for phase identification and to assess its purity. By comparing the experimental pattern to a calculated pattern from single-crystal data or to a reference database, the identity of the crystalline solid can be confirmed.

Moreover, PXRD is the primary tool for investigating polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and their identification and characterization are crucial in materials science and pharmaceutical development. By analyzing samples crystallized under various conditions, PXRD can identify and differentiate between potential polymorphs of this compound.

Electronic Spectroscopy: UV-Visible Absorption and Luminescence

Electronic spectroscopy, encompassing UV-Visible absorption and luminescence techniques, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. msu.eduoecd.org

Characterization of Electronic Transitions, Chromophores, and Auxochromes

The UV-Visible absorption spectrum of this compound would be dominated by the electronic transitions within the quinoline ring system, which acts as the primary chromophore (the part of the molecule responsible for light absorption). Quinoline itself exhibits several absorption bands in the UV region corresponding to π → π transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π orbitals within the aromatic system.

The presence of the ethyl group and the hydroxymethyl group as auxochromes (substituents on the chromophore that modify the absorption) would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted quinoline. researchgate.net This is due to the electron-donating nature of these alkyl and hydroxyl-containing groups, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Additionally, the nitrogen atom in the quinoline ring possesses a lone pair of electrons, which could give rise to a weak n → π transition* at a longer wavelength than the π → π* transitions. These transitions are often less intense and can sometimes be obscured by the stronger π → π* absorptions.

Luminescence spectroscopy, specifically fluorescence, could also be employed. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, which is the emission of light as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence spectrum would provide further information about the electronic structure and the excited-state properties of the molecule. The position and intensity of the emission are sensitive to the molecular structure and the local environment. researchgate.netnih.gov

Table 2: Expected Electronic Transitions for this compound in a Non-polar Solvent

| Transition | Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Chromophore/Transition Type |

| π → π | ~220-250 | 10,000 - 50,000 | Quinoline Ring |

| π → π | ~270-320 | 1,000 - 10,000 | Quinoline Ring |

| n → π* | ~300-350 | < 1,000 | Quinoline (N lone pair) |

Time-Resolved Spectroscopy for Excited State Dynamics

The study of the excited state dynamics of this compound provides crucial insights into the photophysical and photochemical processes that occur following the absorption of light. Time-resolved spectroscopic techniques are essential tools for probing these transient phenomena, which typically occur on timescales ranging from femtoseconds to nanoseconds. These methods allow for the real-time observation of the formation, evolution, and decay of excited electronic states, providing a detailed picture of the energy relaxation pathways.

Upon photoexcitation, this compound, like other quinoline derivatives, is promoted from its electronic ground state (S₀) to a higher energy singlet excited state (Sₙ). The subsequent relaxation processes are complex and can involve several competing pathways, including internal conversion (IC), intersystem crossing (ISC) to a triplet state (T₁), and fluorescence emission back to the ground state. The nature and efficiency of these pathways are intrinsically linked to the molecular structure and its interaction with the surrounding environment.

Probing Excited States with Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the excited state dynamics of molecules. krichlab.canih.govnih.gov In a typical TA experiment, a short "pump" pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse then measures the change in absorbance of the sample as a function of wavelength and time delay between the pump and probe pulses. nih.gov This allows for the detection of transient species such as excited singlet states, triplet states, and charge-transfer states.

For quinoline derivatives, TA spectra often reveal distinct features corresponding to different excited states. The initial excitation typically populates a π,π* state. The subsequent dynamics may involve relaxation to a lower-lying n,π* state or a charge-transfer (CT) state, particularly in polar solvents. scielo.brnih.gov The presence of the electron-donating ethyl group at the 6-position and the methanol group at the 2-position can influence the energy levels of these states and the dynamics of their interconversion.

The excited-state absorption (ESA) bands in the TA spectrum correspond to transitions from the initially populated excited state (e.g., S₁) to higher excited states (Sₙ). The decay of these bands over time provides information about the lifetime of the S₁ state. Simultaneously, the appearance of new absorption bands can indicate the formation of other transient species, such as the triplet state, which is formed via intersystem crossing. scielo.br

A hypothetical transient absorption dataset for this compound in a non-polar solvent like cyclohexane (B81311) and a polar solvent like methanol is presented in Table 1 to illustrate the expected observations.

Table 1: Hypothetical Transient Absorption Data for this compound

| Solvent | Transient Species | Absorption Max (nm) | Lifetime | Observations |

| Cyclohexane | S₁ (π,π*) | ~450 | 1-5 ns | Decay corresponds to fluorescence and ISC. |

| T₁ | ~480 | >1 µs | Rises on the nanosecond timescale. | |

| Methanol | S₁ (CT character) | ~470 | 0.5-2 ns | Red-shifted absorption due to solvent stabilization of the charge-transfer state. scielo.br |

| T₁ | ~500 | >1 µs | Formation may be faster due to solvent effects on state energies. |

This table is illustrative and based on typical data for similar quinoline derivatives. scielo.brnih.gov

Fluorescence Lifetime and Quantum Yield

Fluorescence spectroscopy provides complementary information to transient absorption. The fluorescence lifetime (τ) is a measure of the average time a molecule spends in the excited singlet state before returning to the ground state via fluorescence. researchgate.netedinst.com It is an intrinsic property of the fluorophore but can be influenced by its environment. nih.gov For many organic fluorophores, lifetimes range from picoseconds to hundreds of nanoseconds. researchgate.net